Cas no 1694271-35-6 ((3-ethoxycyclobutyl)hydrazine)
(3-ethoxycyclobutyl)hydrazine Chemical and Physical Properties
Names and Identifiers
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- (3-ethoxycyclobutyl)hydrazine
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- MDL: MFCD28139498
- Inchi: 1S/C6H14N2O/c1-2-9-6-3-5(4-6)8-7/h5-6,8H,2-4,7H2,1H3
- InChI Key: QSNOVFKYDUZEOS-UHFFFAOYSA-N
- SMILES: N(C1CC(OCC)C1)N
(3-ethoxycyclobutyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255135-100mg |
(3-Ethoxycyclobutyl)hydrazine |
1694271-35-6 | 98% | 100mg |
¥2623 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255135-250mg |
(3-Ethoxycyclobutyl)hydrazine |
1694271-35-6 | 98% | 250mg |
¥3630 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255135-500mg |
(3-Ethoxycyclobutyl)hydrazine |
1694271-35-6 | 98% | 500mg |
¥6055 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255135-1g |
(3-Ethoxycyclobutyl)hydrazine |
1694271-35-6 | 98% | 1g |
¥8380 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255135-5g |
(3-Ethoxycyclobutyl)hydrazine |
1694271-35-6 | 98% | 5g |
¥27237 | 2023-04-15 | |
| Advanced ChemBlocks | P47366-1G |
(3-ethoxycyclobutyl)hydrazine |
1694271-35-6 | 97% | 1G |
$1,500 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09179-100MG |
(3-ethoxycyclobutyl)hydrazine |
1694271-35-6 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09179-250MG |
(3-ethoxycyclobutyl)hydrazine |
1694271-35-6 | 95% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09179-500MG |
(3-ethoxycyclobutyl)hydrazine |
1694271-35-6 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09179-1G |
(3-ethoxycyclobutyl)hydrazine |
1694271-35-6 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 |
(3-ethoxycyclobutyl)hydrazine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (3-ethoxycyclobutyl)hydrazine
Recent Advances in the Application of (3-Ethoxycyclobutyl)hydrazine (CAS: 1694271-35-6) in Chemical Biology and Pharmaceutical Research
The compound (3-ethoxycyclobutyl)hydrazine (CAS: 1694271-35-6) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology, particularly in the development of novel therapeutic agents and chemical probes. This hydrazine derivative, characterized by its unique cyclobutyl ether moiety, has demonstrated significant potential in modulating biological targets due to its structural versatility and favorable physicochemical properties. Recent studies have explored its applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (3-ethoxycyclobutyl)hydrazine as a crucial building block in the development of selective monoamine oxidase (MAO) inhibitors. The researchers demonstrated that derivatives incorporating this scaffold exhibited enhanced blood-brain barrier permeability compared to traditional hydrazine-based MAO inhibitors, while maintaining high selectivity for MAO-B over MAO-A. This property makes it particularly valuable for potential applications in neurodegenerative disorders such as Parkinson's disease.
In the field of anticancer drug development, (3-ethoxycyclobutyl)hydrazine has shown promise as a versatile synthon for the construction of DNA-intercalating agents. A recent patent application (WO2023056123) describes its incorporation into novel platinum(II) complexes that demonstrate improved tumor selectivity and reduced nephrotoxicity compared to cisplatin derivatives. The ethoxycyclobutyl moiety appears to contribute to enhanced cellular uptake and altered DNA binding kinetics, as evidenced by molecular dynamics simulations and in vitro cytotoxicity assays.
From a synthetic chemistry perspective, several innovative methodologies have been developed for the efficient production and functionalization of (3-ethoxycyclobutyl)hydrazine. A 2024 report in Organic Letters detailed a photochemical [2+2] cycloaddition approach that enables the gram-scale synthesis of this compound with excellent enantioselectivity (up to 98% ee) when using chiral auxiliaries. This advancement addresses previous challenges in accessing optically pure forms of the molecule, which is crucial for structure-activity relationship studies.
Recent computational studies have provided insights into the conformational preferences of (3-ethoxycyclobutyl)hydrazine and its derivatives. Density functional theory (DFT) calculations reveal that the cyclobutyl ring adopts a puckered conformation that influences both the compound's reactivity and its interactions with biological targets. These findings, published in a 2023 issue of Physical Chemistry Chemical Physics, have important implications for rational drug design using this scaffold.
Looking forward, (3-ethoxycyclobutyl)hydrazine continues to attract attention for its potential in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated its successful incorporation into proteolysis-targeting chimeras (PROTACs) targeting estrogen receptor alpha (ERα). The unique spatial arrangement of the ethoxycyclobutyl group appears to confer favorable properties for ternary complex formation between the target protein and E3 ubiquitin ligase.
In conclusion, (3-ethoxycyclobutyl)hydrazine (CAS: 1694271-35-6) represents a versatile and pharmacologically relevant scaffold with diverse applications in medicinal chemistry. Its recent utilization across multiple therapeutic areas underscores the importance of continued investigation into its synthetic accessibility, structure-activity relationships, and mechanism of action. Future research directions may include expanded structure-activity relationship studies, development of novel synthetic methodologies, and exploration of its potential in emerging therapeutic modalities such as covalent inhibitors and molecular glues.
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